2,2-Dimethyl-3-(4-methylcyclohexyl)propanal
Description
2,2-Dimethyl-3-(4-methylcyclohexyl)propanal (CAS: 1934937-21-9) is a branched aldehyde with the molecular formula C₁₂H₂₂O and a molecular weight of 182.30 g/mol . Its structure features a 4-methylcyclohexyl substituent attached to a propanal backbone modified by two methyl groups at the C2 position. While specific data on its boiling point and storage conditions are unavailable in the provided evidence, its aldehyde functional group suggests moderate polarity and susceptibility to oxidation, necessitating careful handling .
Properties
Molecular Formula |
C12H22O |
|---|---|
Molecular Weight |
182.30 g/mol |
IUPAC Name |
2,2-dimethyl-3-(4-methylcyclohexyl)propanal |
InChI |
InChI=1S/C12H22O/c1-10-4-6-11(7-5-10)8-12(2,3)9-13/h9-11H,4-8H2,1-3H3 |
InChI Key |
PIAVUPHSTRVSFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)CC(C)(C)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(4-methylcyclohexyl)propanal typically involves the condensation of isobutylaldehyde with formaldehyde. This reaction is catalyzed by a compound that facilitates the formation of the desired product. The reaction conditions are generally mild, with the catalyst being easily recyclable .
Industrial Production Methods
In an industrial setting, the production of 2,2-Dimethyl-3-(4-methylcyclohexyl)propanal follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction is monitored using techniques such as NMR, HPLC, and LC-MS to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(4-methylcyclohexyl)propanal undergoes various chemical reactions, including:
Oxidation: This reaction converts the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) can be employed for substitution reactions.
Major Products
Oxidation: 2,2-Dimethyl-3-(4-methylcyclohexyl)propanoic acid.
Reduction: 2,2-Dimethyl-3-(4-methylcyclohexyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dimethyl-3-(4-methylcyclohexyl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-3-(4-methylcyclohexyl)propanal exerts its effects involves its interaction with specific molecular targets. The aldehyde group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological activity and its use in various chemical reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 2,2-dimethyl-3-(4-methylcyclohexyl)propanal, we compare it with structurally related compounds, focusing on functional groups, molecular weight, and reactivity.
Structural Isomers and Positional Variations
- 2-Methyl-2-(3-methylcyclohexyl)propanal (PubChem data): This positional isomer substitutes the 4-methylcyclohexyl group in the target compound with a 3-methylcyclohexyl group. The altered substituent position may affect steric interactions and solubility.
Functional Group Variations
- 2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl propanoate (CAS: 80-27-3): This ester derivative replaces the aldehyde group with a propanoate ester. The molecular formula C₁₃H₂₀O₃ suggests a higher molecular weight (~224.3 g/mol) and reduced polarity compared to the aldehyde. Esters typically exhibit lower reactivity toward nucleophiles but undergo hydrolysis under acidic/basic conditions, unlike aldehydes, which are prone to oxidation or nucleophilic addition .
2,2-Dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propanal (CAS: 18516-19-3):
This derivative incorporates a sulfonate ester group, increasing polarity and molecular weight (~282.3 g/mol for C₁₂H₁₈O₄S). The sulfonyloxy group acts as a leaving group, enabling nucleophilic substitution reactions, while the aldehyde functionality remains reactive. This dual reactivity contrasts with the target compound, which lacks such a leaving group .
Reactivity and Catalytic Behavior
Propanal derivatives, including 2,2-dimethyl-3-(4-methylcyclohexyl)propanal, may exhibit unique adsorption properties on catalytic surfaces. For instance, propanal adsorbs on NiMoS catalysts in a di-sigma mode , forming bonds between the carbonyl oxygen and molybdenum, as well as the aldehyde carbon and nickel. This behavior is distinct from esters or alcohols, which lack the aldehyde’s electrophilic carbon .
Physical and Spectral Properties
- Aldehyde C=O stretch : Expected at ~1720 cm⁻¹ in IR, slightly lower than esters (~1740 cm⁻¹) due to conjugation differences.
- Cyclohexyl substituents : NMR would show characteristic upfield shifts for methyl groups on the cyclohexyl ring and distinct splitting patterns for para vs. meta substitution .
Biological Activity
2,2-Dimethyl-3-(4-methylcyclohexyl)propanal is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, is primarily studied in the context of its applications in perfumery and its biological effects, including antibacterial and insect repellent properties. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of 2,2-Dimethyl-3-(4-methylcyclohexyl)propanal can be described as follows:
- Chemical Formula : CHO
- Molecular Weight : 196.34 g/mol
- Functional Group : Aldehyde
This compound belongs to a class of aldehydes that have been recognized for their distinctive fragrances and potential therapeutic effects.
Antimicrobial Properties
Research indicates that certain isomers of related compounds exhibit significant antimicrobial activity. For instance, 3-(3-tert-butylcyclohexyl)propanal has demonstrated effectiveness against Staphylococcus aureus, a common bacterial pathogen. This suggests that 2,2-Dimethyl-3-(4-methylcyclohexyl)propanal may share similar properties due to structural similarities with these active compounds .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Activity Against |
|---|---|
| 3-(3-tert-butylcyclohexyl)propanal | Staphylococcus aureus |
| 3-(3-isopropylcyclohexyl)butanal | Staphylococcus aureus |
| 2-Methyl-3-(4-methylcyclohexyl)propanal | Potentially similar |
Insect Repellent Properties
Insect repellency is another notable biological activity associated with aldehydes in this family. Compounds like 3-(3-tert-butylcyclohexyl)propanal have shown efficacy against mosquitoes and ants, indicating that 2,2-Dimethyl-3-(4-methylcyclohexyl)propanal might also possess similar repellent properties .
Case Study: Insect Repellent Efficacy
A study conducted on various aldehyde compounds revealed that those with bulky cycloalkyl groups demonstrated enhanced insect repellent activity. The effectiveness was measured using standard bioassays against common insect pests.
Malodour Counteractant Properties
Another interesting property of this compound is its ability to act as a malodour counteractant. Research has identified several aldehydes that effectively neutralize unpleasant odors, particularly in bathroom settings. The structural features of 2,2-Dimethyl-3-(4-methylcyclohexyl)propanal may contribute to its efficacy in this regard .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
